molecular formula C10H12ClNO2 B6224105 (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans CAS No. 2763741-57-5

(1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans

Cat. No.: B6224105
CAS No.: 2763741-57-5
M. Wt: 213.66 g/mol
InChI Key: RKGCMOUQTJVRRM-UHFFFAOYSA-N
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Description

(1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, is a chemical compound characterized by its cyclobutane ring structure with a pyridinyl group attached at the 3-position and a carboxylic acid group at the 1-position The hydrochloride form indicates it is a salt, which often enhances the compound’s solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. Specific conditions such as UV light or catalysts like rhodium complexes may be used to facilitate this reaction.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction. Pyridine derivatives can react with cyclobutane intermediates under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution steps to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, forming N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.

Medicine

Medically, this compound may serve as a lead compound for drug development. Its structural features make it a candidate for designing molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding or π-π interactions, while the cyclobutane ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid: The non-hydrochloride form of the compound.

    (1r,3r)-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid: A positional isomer with the pyridinyl group at the 3-position.

    (1r,3r)-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

The hydrochloride form of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid, trans, is unique due to its enhanced solubility and stability, which can be advantageous in both research and industrial applications. The specific positioning of the pyridinyl group also influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2763741-57-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-pyridin-2-ylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7(6-8)9-3-1-2-4-11-9;/h1-4,7-8H,5-6H2,(H,12,13);1H

InChI Key

RKGCMOUQTJVRRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=CC=N2.Cl

Purity

95

Origin of Product

United States

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